5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
Description
5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride is a spirocyclic compound characterized by a cyclopropane ring fused to a dihydroisoquinoline scaffold, with a fluorine atom at the 5' position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The spiro[cyclopropane-1,4'-isoquinoline] core introduces structural rigidity, which is advantageous for targeting specific biological receptors .
Properties
IUPAC Name |
5-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN.ClH/c12-9-3-1-2-8-6-13-7-11(4-5-11)10(8)9;/h1-3,13H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZYLEARKPKIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745110 | |
| Record name | 5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203684-97-2 | |
| Record name | 5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5’-fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride can be tailored based on specific requirements. A possible synthetic route involves the reaction of the corresponding precursor compounds with appropriate reagents, followed by selective substitution and cyclization steps . The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
5’-fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 5’-fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, although detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Yield Comparison :
- Non-fluorinated analogues (e.g., 3n in ) achieve higher yields (80%) than fluorinated derivatives (55–79%), likely due to fluorine’s destabilizing influence on intermediates .
Pharmacological and Physicochemical Properties
Kinase Inhibition
Spiro[cyclopropane-isoquinoline] derivatives are explored as kinase inhibitors. For example:
- Compound 24 (): A spirocyclopropane-isoquinoline with acylation on the nitrogen exhibits potent Wee1 kinase inhibition. Fluorination at the 5' position may enhance target engagement by optimizing π-stacking interactions .
Physicochemical Data
| Property | 5'-Fluoro Target Compound | 5'-Chloro Analogue | 6'-Fluoro-1'-one Derivative |
|---|---|---|---|
| Molecular Weight | ~195.69 (HCl salt)* | 196.08 (free base) | 241.25 (free base) |
| LogP | Estimated 2.1–2.5 | 2.8–3.2 | 1.9–2.3 |
| Solubility (HCl) | High (≥10 mg/mL) | Moderate (~5 mg/mL) | Low (<1 mg/mL) |
*Calculated based on analogous hydrochloride salts in .
Biological Activity
5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride (CAS No. 1203684-97-2) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C11H13ClFN
- Molecular Weight : 213.68 g/mol
- Appearance : Typically white to off-white powder
- Storage Conditions : Room temperature
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that this compound may exhibit:
In Vitro Studies
A study evaluating the cytotoxic effects of spiro compounds on human cancer cell lines reported significant inhibitory activity. The IC50 values for some derivatives ranged from 49.79 µM to 113.70 µM against cell lines such as RKO and HeLa. This suggests that this compound could possess similar properties worthy of further investigation.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| RKO | 60.70 | High |
| PC-3 | 49.79 | High |
| HeLa | 78.72 | Moderate |
Antileishmanial Activity
Another aspect of interest is the compound's potential antileishmanial activity. Similar compounds have shown IC50 values below 1 µM against Leishmania mexicana, indicating strong efficacy in inhibiting parasite growth. Further studies are needed to determine if this compound exhibits comparable effects.
Case Study 1: Anticancer Activity
In a controlled study focusing on the anticancer properties of spiro compounds, researchers treated human cancer cell lines with varying concentrations of derivatives. The results demonstrated a dose-dependent inhibition of cell growth, with the most potent derivative achieving over 70% inhibition in specific cell lines.
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial activity of spiro compounds against several bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial effects, although specific data for the hydrochloride form remains underexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
